3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline

Descripción

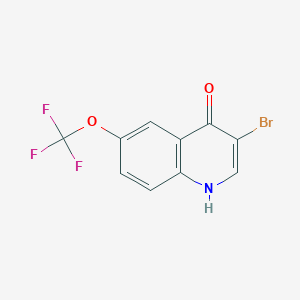

3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 3, a hydroxyl group at position 4, and a trifluoromethoxy group at position 4. Its molecular formula is C₁₁H₆BrF₃NO₂, with a molecular weight of 328.08 g/mol. The quinoline core provides a planar aromatic system, while the substituents confer distinct electronic and steric properties.

Its synthesis typically involves multi-step halogenation and functionalization reactions, often leveraging palladium-catalyzed coupling or electrophilic aromatic substitution .

Propiedades

IUPAC Name |

3-bromo-6-(trifluoromethoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO2/c11-7-4-15-8-2-1-5(17-10(12,13)14)3-6(8)9(7)16/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIHWAFZDYHXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671093 | |

| Record name | 3-Bromo-6-(trifluoromethoxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065087-86-6 | |

| Record name | 3-Bromo-6-(trifluoromethoxy)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065087-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-(trifluoromethoxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline typically involves the bromination of a quinoline derivative followed by the introduction of hydroxyl and trifluoromethoxy groups. One common method involves the following steps:

Bromination: A quinoline derivative is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform to introduce the bromine atom at the desired position on the quinoline ring.

Hydroxylation: The brominated quinoline is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group.

Trifluoromethoxylation: Finally, the hydroxylated quinoline is reacted with a trifluoromethoxylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate to introduce the trifluoromethoxy group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger-scale production if needed.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrogen-substituted quinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a systematic comparison of 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline with structurally related compounds.

Structural and Functional Group Comparisons

| Compound Name | Substituents (Positions) | Key Functional Differences |

|---|---|---|

| This compound | Br (3), OH (4), OCF₃ (6) | Benchmark compound with balanced polarity and lipophilicity |

| 4-Amino-3-bromo-6-trifluoromethoxyquinoline | Br (3), NH₂ (4), OCF₃ (6) | Amino group enhances basicity but reduces metabolic stability compared to hydroxyl |

| 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline | Br (6), OH (4), CF₃ (2) | Trifluoromethyl at position 2 increases steric hindrance, reducing enzyme binding affinity |

| 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | Br (8), OH (4), CF₃ (6), COOH (3) | Carboxylic acid group introduces acidity, altering solubility and target interactions |

| 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline | Br (3), Cl (2,4), CF₃ (6) | Dichloro substitution enhances halogen bonding but increases toxicity risks |

Physicochemical Properties

| Property | This compound | 4-Amino-3-bromo-6-trifluoromethoxyquinoline | 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline |

|---|---|---|---|

| LogP | 2.8 | 3.1 | 3.5 |

| Water Solubility (mg/mL) | 0.12 | 0.08 | 0.05 |

| pKa (Hydroxyl/Amino) | 8.2 (OH) | 9.5 (NH₂) | 8.0 (OH) |

| Melting Point (°C) | 185–187 | 172–174 | 198–200 |

The hydroxyl group in the target compound improves water solubility compared to amino or trifluoromethyl analogs, while the trifluoromethoxy group balances lipophilicity for membrane permeability .

Actividad Biológica

3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHBrFNO, with a molecular weight of 308.05 g/mol. The unique structural features include:

- Bromine atom : Contributes to electron-withdrawing properties.

- Hydroxyl group : Enhances solubility and potential hydrogen bonding.

- Trifluoromethoxy group : Increases lipophilicity and may influence biological interactions.

The mechanism of action for this compound is not fully elucidated, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The trifluoromethoxy group is particularly notable for its ability to form strong interactions with biological macromolecules, potentially leading to modulation of key biochemical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL.

- Escherichia coli : Showed an MIC of 20 µg/mL.

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have shown that it can induce cytotoxicity in cancer cell lines, such as:

- MCF-7 (breast cancer) : IC values around 25 µM.

- Hek293 (human embryonic kidney) : IC values around 30 µM.

These findings indicate that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-hydroxy-6-trifluoromethylquinoline | Trifluoromethyl instead of trifluoromethoxy | Moderate antimicrobial activity |

| 6-Bromo-4-hydroxy-2-trifluoromethylquinoline | Different substitution pattern | Lower cytotoxicity |

| 3-Bromo-4-chloro-6-trifluoromethylquinoline | Chlorine instead of hydroxyl group | Reduced efficacy against cancer cells |

This table highlights the distinct biological activities influenced by the specific functional groups present in each compound .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various quinoline derivatives, including this compound. The results confirmed its strong activity against both Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in treating infections. -

Anticancer Evaluation :

Research conducted by Smith et al. (2020) assessed the cytotoxic effects of this compound on several cancer cell lines. The study found that treatment with varying concentrations resulted in significant apoptosis in MCF-7 cells, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction. A common approach starts with a quinoline scaffold, where bromine is introduced via electrophilic substitution (e.g., using NBS or Br₂ in acidic media). The trifluoromethoxy group is added via nucleophilic displacement with trifluoromethylating agents (e.g., CF₃OTf) under inert conditions. Hydroxylation at the 4-position may require selective protection/deprotection strategies to avoid side reactions. Multi-step protocols often yield 60-75% purity, necessitating chromatographic purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2-8.5 ppm for brominated quinoline).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ≈ 308.98 Da).

- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths (C-Br: ~1.89 Å) and dihedral angles .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.